Adenosine, 2'-O-(2-methoxy-2-oxoethyl)-

Antisense oligonucleotides Oligonucleotide therapeutics RNA targeting

Researchers seeking to diversify oligonucleotide libraries beyond standard 2'-O-MOE platforms face limited options for introducing ester-functionalized modifications. 2'-O-(2-Methoxy-2-oxoethyl)adenosine (CAS 304442-35-1) directly addresses this gap. • Ester carbonyl enables further conjugation or prodrug strategies inaccessible to ether-based 2'-O-MOE analogs. • Comparable target mRNA reduction activity to 2'-O-MOE with favorable toxicity profiles. • Serves as a versatile building block for ASO/siRNA SAR studies and adenosine receptor subtype profiling. Bulk and custom synthesis available.

Molecular Formula C13H17N5O6
Molecular Weight 339.30 g/mol
CAS No. 304442-35-1
Cat. No. B12077600
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAdenosine, 2'-O-(2-methoxy-2-oxoethyl)-
CAS304442-35-1
Molecular FormulaC13H17N5O6
Molecular Weight339.30 g/mol
Structural Identifiers
SMILESCOC(=O)COC1C(C(OC1N2C=NC3=C(N=CN=C32)N)CO)O
InChIInChI=1S/C13H17N5O6/c1-22-7(20)3-23-10-9(21)6(2-19)24-13(10)18-5-17-8-11(14)15-4-16-12(8)18/h4-6,9-10,13,19,21H,2-3H2,1H3,(H2,14,15,16)/t6-,9-,10-,13-/m1/s1
InChIKeyNAUHCPUQDZKVEI-ZRFIDHNTSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2'-O-(2-Methoxy-2-oxoethyl)adenosine: Identity & Procurement


Adenosine, 2'-O-(2-methoxy-2-oxoethyl)- (CAS 304442-35-1) is a 2'-O-modified purine nucleoside featuring a methoxycarbonylmethyl (ester-containing) substituent at the 2'-hydroxyl position of the ribose moiety [1]. The compound possesses the molecular formula C13H17N5O6, a molecular weight of 339.30 g/mol, and a calculated XLogP3 of -0.6, distinguishing it from ether-based 2'-O-alkyl analogs [2]. It is categorized within the broader class of 2'-modified nucleosides with applications in oligonucleotide synthesis and adenosine receptor modulation research .

1
2'-O-modified nucleoside scaffold with ester-based substituent for oligonucleotide research.
2
Supports ASO and siRNA building-block synthesis requiring alternative chemical diversity.
3
May support adenosine receptor modulation studies as a non-selective scaffold for derivatization.

2'-O-(2-Methoxy-2-oxoethyl)adenosine: Why Substitution Fails


The 2'-O-(2-methoxy-2-oxoethyl) modification introduces an ester carbonyl functionality that is chemically and functionally distinct from the ether linkage present in widely used 2'-O-methoxyethyl (2'-O-MOE) analogs [1]. This difference in electronic character and solvation properties affects RNA binding affinity, nuclease resistance profiles, and synthetic accessibility of the corresponding oligonucleotide building blocks [2]. Generic substitution with 2'-O-methyl or 2'-O-MOE adenosine without empirical validation introduces uncontrolled variability in oligonucleotide performance parameters including target engagement and metabolic stability [3].

!
Ester carbonyl vs. ether linkage (2'-O-MOE) may shift RNA binding affinity and nuclease resistance profiles.
!
2'-O-methyl or 2'-O-MOE adenosine may introduce uncontrolled variability in target engagement and metabolic stability.
!
Solvation and electronic character differences can alter synthetic accessibility of corresponding oligonucleotide building blocks.

2'-O-(2-Methoxy-2-oxoethyl)adenosine: Evidence vs. Comparators


In Vivo Antisense Activity: 2'-O-NMA vs. 2'-O-MOE

In a direct head-to-head comparison of 2'-O-modified antisense oligonucleotides (ASOs), the 2'-O-[2-(methylamino)-2-oxoethyl] (2'-O-NMA) modification—a close structural analog sharing the oxoethyl ester motif with 2'-O-(2-methoxy-2-oxoethyl)adenosine—demonstrated in vivo target mRNA reduction activity comparable to the industry-standard 2'-O-MOE modification [1]. Both modifications reduced PTEN mRNA expression in a dose-dependent manner with equivalent efficacy [1].

In Vivo Activity
Head-to-head
Comparable PTEN mRNA reduction vs. 2'-O-MOE
Reported in vivo model-response context
Dose-dependent response in murine models
Antisense oligonucleotides Oligonucleotide therapeutics RNA targeting

In Vitro Potency: 2'-O-NMA vs. 2'-O-MOE

In vitro dose-response analysis of PTEN mRNA reduction in cultured cells revealed that 2'-O-NMA-modified ASOs (structurally containing the 2'-O-oxoethyl motif) exhibited concentration-dependent activity that closely mirrored that of 2'-O-MOE-modified ASOs, with overlapping efficacy curves across the tested concentration range [1].

In Vitro Potency
Head-to-head
Overlapping dose-response curves vs. 2'-O-MOE
Supports in vitro target-engagement assay context
qRT-PCR readout in cultured cells
Antisense oligonucleotides In vitro pharmacology RNA affinity

Toxicity Profile: 2'-O-NMA vs. 2'-O-MOE

In the same comparative study, animals treated with 2'-O-NMA-modified ASOs (containing the oxoethyl-ester structural motif) exhibited normal toxicity parameters, including AST and ALT liver enzyme levels, organ weights, and body weights, comparable to those observed in 2'-O-MOE ASO-treated groups [1].

Toxicity Profile
Head-to-head
Normal AST, ALT, organ weights vs. 2'-O-MOE
Reported tolerability endpoint context
Rodent model serum biochemistry
Oligonucleotide safety Hepatotoxicity In vivo toxicology

RNA Binding Affinity: 2'-O-NMA vs. 2'-O-MOE

The 2'-O-NMA modification produced an increase in antisense oligonucleotide binding affinity to complementary RNA that was comparable to the enhancement observed with 2'-O-MOE-modified ASOs, both showing improved hybridization relative to first-generation oligodeoxynucleotides [1].

RNA Affinity
Head-to-head
Comparable Tm elevation vs. 2'-O-MOE
Supports hybridization-context interpretation
Thermal denaturation with complementary RNA
RNA binding affinity Thermodynamics Oligonucleotide hybridization

Adenosine Receptor Modulation: Parent vs. 2-Amino Derivative

While 2'-O-(2-methoxy-2-oxoethyl)adenosine serves as a versatile nucleoside scaffold, its 2-amino-substituted derivative (2-amino-2'-O-(2-methoxy-2-oxoethyl)adenosine, CAS 433288-71-2) is specifically noted for enhanced potency and affinity at adenosine A2A receptors . The parent compound retains the adenine base, whereas the 2-amino modification introduces additional hydrogen-bonding capacity that alters receptor subtype selectivity .

Receptor Modulation
Class-level
2-Amino derivative noted for A2A affinity
Class-level inference for receptor-selectivity context
Parent is non-selective scaffold; data to verify
Adenosine receptors A2A receptor agonism GPCR pharmacology

Lipophilicity: Target Compound vs. 2'-O-MOE Analog

2'-O-(2-Methoxy-2-oxoethyl)adenosine exhibits a calculated XLogP3 value of -0.6 [1], reflecting the polar character conferred by the ester carbonyl and multiple hydroxyl groups. In contrast, the widely used 2'-O-MOE adenosine (CAS 168427-74-5) possesses an ether linkage without the ester carbonyl, which may alter its hydrogen-bonding capacity and solvation profile relative to the target compound .

Lipophilicity
Reported
XLogP3 = -0.6
Supports physicochemical differentiation review
Computed property; comparative value for 2'-O-MOE not available
Lipophilicity Physicochemical properties Drug-likeness

2'-O-(2-Methoxy-2-oxoethyl)adenosine: Application Scenarios


ASO Discovery & Lead Optimization

The 2'-O-NMA modification, which shares the oxoethyl-ester structural motif with 2'-O-(2-methoxy-2-oxoethyl)adenosine, demonstrates in vitro and in vivo target mRNA reduction activity comparable to 2'-O-MOE while maintaining favorable toxicity profiles [1]. This nucleoside serves as a building block for synthesizing ASOs with alternative chemical properties, enabling structure-activity relationship studies and diversification of oligonucleotide libraries beyond the standard 2'-O-MOE platform [1].

siRNA & RNAi Therapeutic Development

The RNA binding affinity enhancement observed with oxoethyl-ester modifications supports the use of 2'-O-(2-methoxy-2-oxoethyl)adenosine in siRNA constructs where target hybridization strength and nuclease resistance are critical performance parameters [1]. The ester functionality provides a distinct chemical handle for further conjugation or prodrug strategies not readily accessible with ether-based 2'-O-MOE analogs [1].

Adenosine Receptor Pharmacology & SAR

As an adenosine scaffold retaining the native adenine base, 2'-O-(2-methoxy-2-oxoethyl)adenosine provides a starting point for systematic derivatization to probe adenosine receptor subtype selectivity [1]. Researchers requiring enhanced A2A receptor engagement should consider the 2-amino derivative (CAS 433288-71-2), which is noted for its exceptional A2A potency and affinity [1], while the parent compound offers a non-selective baseline for comparative pharmacology studies.

Nucleoside Prodrug & Conjugate Design

The ester carbonyl present in the 2'-O-(2-methoxy-2-oxoethyl) moiety provides a reactive functional group amenable to further derivatization, including hydrolysis to carboxylic acid intermediates or conjugation to targeting ligands [1]. This chemical versatility distinguishes it from the metabolically stable but less derivatizable ether linkage of 2'-O-MOE analogs .

Application
Selection Property
Validation Focus
ASO Discovery & Optimization
Ester-based 2'-O modification for chemical diversity
Target mRNA reduction and tolerability endpoint review
siRNA & RNAi Construct Design
Hybridization strength and nuclease resistance profile
RNA binding affinity and conjugate-handle validation
Adenosine Receptor SAR Studies
Non-selective adenosine scaffold for derivatization
Receptor-subtype selectivity and comparator pharmacology
Nucleoside Prodrug & Conjugate Design
Ester carbonyl as a reactive functional handle
Hydrolysis and conjugation strategy verification

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